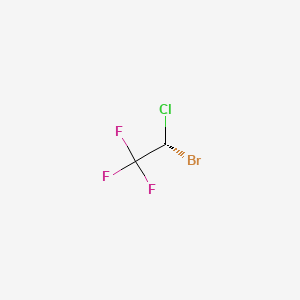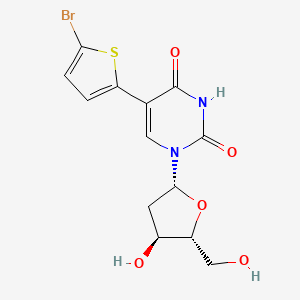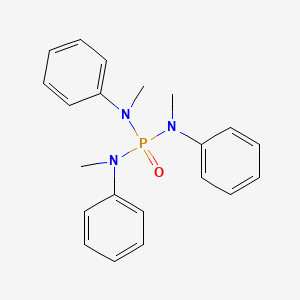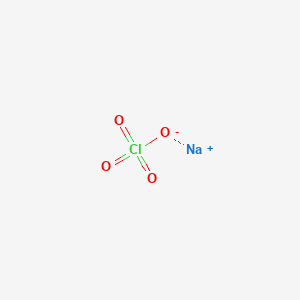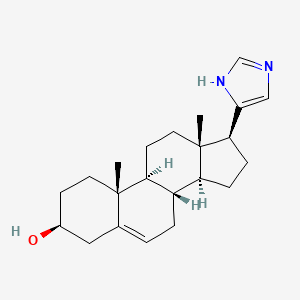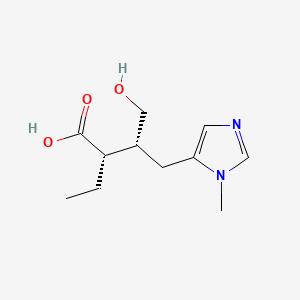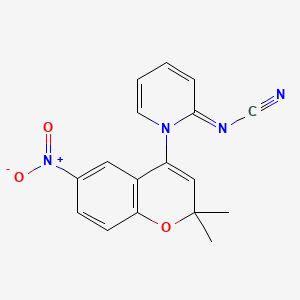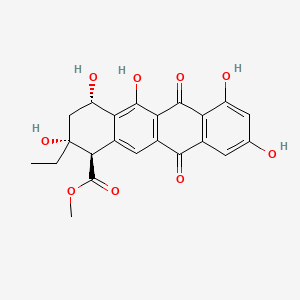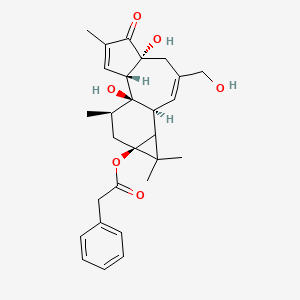
12-Deoxyphorbolphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxyphorbolphenylacetate is a phorbol ester known for its role as an activator of protein kinase C (PKC). This compound has garnered significant interest due to its biological activities, particularly in the fields of immunology and neuropharmacology. It is structurally related to other phorbol esters but exhibits unique properties that make it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbolphenylacetate typically involves the esterification of 12-deoxyphorbol with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyphorbolphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the phenylacetate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
12-Deoxyphorbolphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of phorbol esters.
Biology: The compound is employed to investigate the role of PKC in cellular signaling pathways, particularly in lymphocyte activation and proliferation.
Medicine: Research has shown its potential in promoting neurogenesis and as a therapeutic agent for neurodegenerative diseases.
Industry: It is utilized in the development of pharmaceuticals and as a biochemical tool in various assays .
Mechanism of Action
12-Deoxyphorbolphenylacetate exerts its effects primarily through the activation of PKC isozymes. Upon binding to PKC, the compound induces the translocation of PKC from the cytosol to the membrane, leading to the phosphorylation of downstream targets. This activation triggers various cellular responses, including DNA synthesis, interleukin-2 production, and lymphocyte proliferation. The compound’s ability to selectively activate specific PKC isozymes, such as PKC-beta, makes it a valuable tool for dissecting PKC-mediated signaling pathways .
Comparison with Similar Compounds
Phorbol 12-myristate 13-acetate: Another phorbol ester known for its potent PKC activation.
Prostratin: A non-tumorigenic phorbol ester with similar PKC-activating properties.
Bryostatin: A macrocyclic lactone that also activates PKC but with distinct biological effects.
Uniqueness: 12-Deoxyphorbolphenylacetate is unique due to its selective activation of PKC-beta isozymes and its potent biological activities. Unlike other phorbol esters, it exhibits anti-tumor-promoting properties, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
58821-98-0 |
|---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1 |
InChI Key |
JAMGGIDPOXFRAM-XASYBOBESA-N |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Synonyms |
12-deoxyphorbol-13-phenylacetate 12-deoxyphorbolphenylacetate 12-DOPP 12-DOPPA 12-DPPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


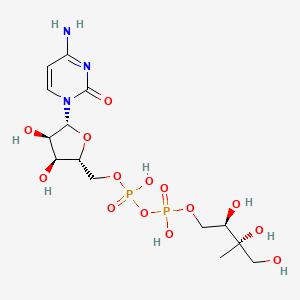
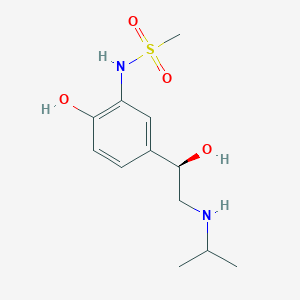
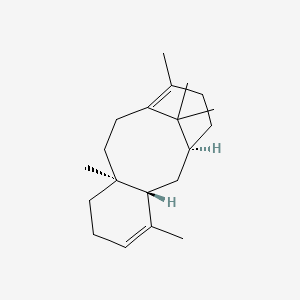
![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)
